2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole - 1226456-59-2

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Catalog Number: EVT-2931993
CAS Number: 1226456-59-2
Molecular Formula: C19H17F3N2O2S
Molecular Weight: 394.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []

  • Compound Description: TP0439150 is a potent and orally available Glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties and increases cerebrospinal fluid glycine concentrations in rats. []
  • Relevance: While structurally distinct from the target compound, TP0439150 shares a similar research context as both are investigated for their GlyT1 inhibitory activity. Notably, both compounds incorporate a trifluoromethyl (-CF3) group and an aromatic ring substituted with either a methoxy (-OCH3) or chlorine (-Cl) atom. This suggests a possible structure-activity relationship within this class of compounds, where modifications to the core scaffold and substituents may influence GlyT1 inhibition potency and selectivity. []

2. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide []

  • Compound Description: This compound is a potent and orally available Glycine transporter 1 (GlyT1) inhibitor. It displays a favorable pharmacokinetic profile and increases cerebrospinal fluid (CSF) glycine concentration in rats. []
  • Relevance: This compound represents a structurally diverse backup compound to TP0439150 and shares the research context with 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. They were both investigated for their GlyT1 inhibitory activity. Both compounds possess a trifluoromethoxy (-OCF3) group and an imidazole ring, albeit with different substitution patterns. This highlights the potential for diverse chemical structures to exhibit similar biological activities and emphasizes the importance of exploring various scaffolds in drug discovery efforts targeting GlyT1 inhibition. []

3. 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazoles []

  • Compound Description: This series of compounds was synthesized using an eco-friendly method involving microwave irradiation. []
  • Relevance: This group of compounds share the core 2,4,5-trisubstituted imidazole scaffold with 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. Specifically, the presence of a 4-methoxyphenyl group at the 4-position of the imidazole ring highlights a key structural similarity. This suggests that variations in the substituents at the 2- and 5-positions of the imidazole core could be explored to modulate physicochemical properties and potential biological activities. []

4. 2-(4-Methoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole []

  • Compound Description: This compound was structurally characterized, revealing two independent molecules with different conformations in its asymmetric unit. The crystal structure is stabilized by C-H⋯π interactions. []
  • Relevance: Similar to the target compound, this molecule features a 4-methoxyphenyl group attached to the imidazole ring, albeit at the 2-position instead of the 5-position. This difference, along with the presence of a prop-2-en-1-yl substituent on the nitrogen atom and the absence of the ethylthio and trifluoromethoxy groups in the target compound, highlights the structural diversity within the broader class of substituted imidazoles while maintaining a common substitution pattern on the central heterocycle. []

5. N′-Heteroarylidene-1-adamantylcarbohydrazides and (±)-2-(1-Adamantyl)-4-acetyl-5-[5-(4-substituted phenyl-3-isoxazolyl)]-1,3,4-oxadiazolines []

  • Compound Description: This series of compounds, including various N′-heteroarylidene-1-adamantylcarbohydrazides and their corresponding 4-acetyl-1,3,4-oxadiazoline analogs, were synthesized and evaluated for their antimicrobial activities. Some compounds exhibited potent broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. []
  • Relevance: While not directly comparable in structure to the target compound, this series incorporates several heteroaryl moieties, including imidazoles, similarly to the target compound. This highlights the importance of heterocyclic scaffolds, particularly imidazoles, in medicinal chemistry and their potential application in developing antimicrobial agents. []

6. Ethyl 1-benzyl-2-(4-meth­oxy­phen­yl)-1H-benzimid­azole-5-carboxyl­ate []

  • Compound Description: This benzimidazole derivative features a 4-methoxyphenyl ring and a benzyl group attached to the benzimidazole core. Structural analysis reveals a T-shaped conformation with the substituents inclined relative to the central heterocycle. Weak C—H⋯O hydrogen bonds contribute to crystal structure stabilization. []
  • Relevance: This compound shares the 4-methoxyphenyl substituent with the target compound, 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, and both contain an imidazole moiety, although the related compound features a benzimidazole core. The presence of the carboxylate group and different substituents on the imidazole ring emphasizes the structural diversity possible within this class of compounds. []

7. 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol []

  • Compound Description: This compound is structurally characterized by a central imidazole ring substituted with a 4-methoxyphenyl group and two phenyl groups. Intermolecular hydrogen bonds, including O—H⋯N and C—H⋯O interactions, contribute to the formation of chains and a two-dimensional network in the crystal structure. []
  • Relevance: The presence of the 4-methoxyphenyl group on the imidazole ring links this compound to 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole. The inclusion of an ethanol substituent and variations in the placement of the phenyl rings highlight the potential for structural modifications around the shared 4-methoxyphenyl-imidazole motif. []

8. [(η6-arene)RuCl(κ2-L)]+ complexes with bis-imidazole methane ligands ([Ru]-1-[Ru]-10) []

  • Compound Description: This series involves a variety of half-sandwich arene-ruthenium(II) complexes coordinated with bis-imidazole methane ligands, designed and synthesized for catalyzing hydrogen production from formic acid. Modifications within the series involve varying substituents on the bis-imidazole methane ligands and the arene ligand. []
  • Relevance: Although these ruthenium complexes differ significantly from the target compound in structure and function, their incorporation of imidazole moieties highlights the versatility of this heterocycle in coordinating to metal centers and contributing to catalytic activity. This suggests potential applications of imidazole-containing compounds beyond medicinal chemistry. []

9. Sulfonyl 1,2,3‐Triazolyl Imidazoles []

  • Compound Description: This series of fully decorated sulfonyl 1,2,3-triazolyl imidazoles was synthesized through a ramachary organocatalytic cycloaddition method and evaluated for anticancer activity. Some compounds demonstrated significant potency against human cancer cell lines (MCF-7, MDA-MB-231, and A-549) and exhibited inhibitory activity against the tyrosine kinase epidermal growth factor receptor (EGFR). []
  • Relevance: While structurally distinct from 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, these compounds highlight the potential of imidazole-containing molecules in developing anticancer agents. The presence of the sulfonyl and triazole groups in the related compounds suggests additional functionalities that could be explored for potential biological activities in the context of the target compound. []

10. 1,5-Diaryl pyrrole derivatives []

  • Compound Description: Three novel 1,5-diaryl pyrrole derivatives (A, B, and C) were synthesized and studied for their neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model of Parkinson's disease. Compounds A and C effectively inhibited apoptosis and lipid peroxidation, with A and C potentially acting through the COX-2/PGE2 pathway. []
  • Relevance: Although structurally distinct from the target imidazole-based compound, these pyrrole derivatives offer insights into designing and developing compounds with potential neuroprotective activities. While the core scaffolds differ, the incorporation of various aromatic substituents in both pyrrole and imidazole derivatives suggests a potential structure-activity relationship that warrants further investigation in the context of neuroprotection. []

11. Phenylimidazoles []

  • Compound Description: A series of novel phenylimidazole derivatives were designed and synthesized as potential anticancer agents, inspired by the structure of Leucettamine B. These compounds were evaluated for their anticancer activity against the NCI 60 cell line panel, with some exhibiting potent and selective activity against specific cancer cell lines. []
  • Relevance: This research emphasizes the potential of phenylimidazole scaffolds as a promising framework for developing anticancer agents. Although 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole was not directly studied in this context, the presence of a phenyl and a substituted phenyl group on the imidazole core suggests that this class of compounds could also be explored for their anticancer potential with appropriate structural modifications. []

12. 1 -methylenaminopyrimidin-2-one and thione derivatives []

  • Compound Description: This series of compounds was synthesized through a reaction involving 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione and various semicarbazones and thiosemicarbazones. These derivatives were further utilized to synthesize other heterocyclic compounds, including pyrimidines, pyridazines, and imidazoles. []
  • Relevance: Although these compounds are structurally distinct from 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, their use as intermediates in synthesizing various heterocycles, including imidazoles, highlights the potential for structural elaboration and diversification based on the target compound. This approach could lead to the discovery of new compounds with diverse biological activities. []

13. 2-(Naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole derivatives []

  • Compound Description: Five phenanthromidazole derivatives were synthesized and characterized. These compounds were then used as functional layers in Alq3-based organic light-emitting devices (OLEDs). The devices exhibited high luminous efficiency, indicating the potential of these compounds in OLED applications. []
  • Relevance: This study showcases the potential of imidazole-containing compounds, particularly phenanthromidazoles, in materials science, particularly in developing efficient OLEDs. While structurally different from the target compound, the shared imidazole moiety emphasizes the diverse applications of imidazole-based structures beyond medicinal chemistry. []

14. (RS)-(3,4-Dihydro-6,7-dimethoxyisoquinoline-1-gamma 1)-2-phenyl-N, N-di-[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide (LOE 908) []

  • Compound Description: LOE 908 is a potent inhibitor of receptor-activated nonselective cation currents. It effectively blocks these currents in HL-60 cells with high potency and exhibits some selectivity over voltage-dependent K+ currents. []
  • Relevance: Although structurally distinct from 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, LOE 908's activity as an ion channel blocker highlights the potential of exploring the target compound and its analogs for similar activities. The presence of multiple methoxy groups in both compounds suggests a possible role of this substituent in interacting with ion channel targets. []

15. 1-[4(5)-Phenyl-(2-imidazolylthio)]-2-[4(5)-imidazolyl]ethane (cVII) []

  • Compound Description: cVII is an imidazole derivative identified as a lead compound for its antagonistic activity at histamine H3 receptors. []
  • Relevance: This compound highlights the importance of the imidazole moiety in medicinal chemistry, particularly in targeting histamine receptors. While structurally different from the target compound, the shared presence of two imidazole rings in cVII emphasizes the potential of exploring related bis-imidazole derivatives of 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole for potential activity at histamine receptors or other therapeutic targets. []

16. 2'-(2''-Hydroxy-3''-methoxyphenyl)imidazo[4',5'-f]-1, 10-phenanthroline[5,6-fl (1) []

  • Compound Description: This compound functions as a simple anion receptor with imidazole and phenol groups. It forms a hydrogen-bond complex specifically with chloride ions (Cl-), exhibiting a distinct response compared to other anions. []
  • Relevance: Although structurally different from 2-(ethylthio)-5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, this compound exemplifies the potential of incorporating imidazole moieties in designing anion receptors. The presence of a methoxy group in both compounds further suggests the potential for exploring similar functionalities in the target compound or its analogs for anion recognition and sensing applications. []

Properties

CAS Number

1226456-59-2

Product Name

2-(ethylsulfanyl)-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

IUPAC Name

2-ethylsulfanyl-5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole

Molecular Formula

C19H17F3N2O2S

Molecular Weight

394.41

InChI

InChI=1S/C19H17F3N2O2S/c1-3-27-18-23-12-17(13-4-8-15(25-2)9-5-13)24(18)14-6-10-16(11-7-14)26-19(20,21)22/h4-12H,3H2,1-2H3

InChI Key

CNXPBOIBSDHUSR-UHFFFAOYSA-N

SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.